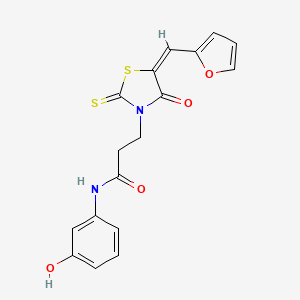

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core modified with a furan-2-ylmethylene substituent at position 3. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Key structural features:

- Thiazolidinone core: 4-oxo-2-thioxo group enhances electrophilicity and metal-chelating capacity.

- Furan-2-ylmethylene: Electron-rich heterocycle influencing π-π stacking and solubility.

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c20-12-4-1-3-11(9-12)18-15(21)6-7-19-16(22)14(25-17(19)24)10-13-5-2-8-23-13/h1-5,8-10,20H,6-7H2,(H,18,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLFUCODZDSPHN-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide represents a novel class of thiazolidinone derivatives. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by empirical data and case studies.

Chemical Structure

The compound features a thiazolidinone core with a furan moiety and a hydroxyl-substituted phenyl group. Its structure can be summarized as follows:

- Thiazolidinone Ring : Provides potential reactivity due to its electrophilic nature.

- Furan Group : Associated with antioxidant properties.

- Hydroxyphenyl Group : Known to enhance biological interactions through hydrogen bonding.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Candida albicans | Moderate |

A study found that derivatives of thiazolidinones demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens .

Anticancer Activity

Thiazolidinones are also recognized for their potential in cancer therapy. The compound under review has been evaluated for cytotoxic effects against various cancer cell lines, such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15 |

| MCF7 | 20 |

These findings suggest that the compound exhibits promising anticancer activity, comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

Thiazolidinone derivatives have been linked to anti-inflammatory effects through inhibition of cyclooxygenase enzymes. In vitro studies suggest that the target compound may inhibit COX-2 activity, which is crucial in mediating inflammatory responses.

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazolidinone core may inhibit enzymes involved in inflammation and cancer progression.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Scavenging : The furan moiety contributes to antioxidant activity by scavenging free radicals.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several thiazolidinone derivatives, reporting significant inhibition against E. coli and S. aureus. The study highlighted structure-activity relationships that suggest modifications could enhance efficacy .

- Cytotoxicity Testing : Another research project focused on synthesizing N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl) compounds, demonstrating cytotoxic effects on K562 and MCF7 cell lines with IC50 values indicating effective growth inhibition .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thioxothiazolidinones, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, a recent study demonstrated that similar thiazolidinone derivatives displayed significant antiproliferative activity against human leukemia cell lines, with mechanisms involving DNA fragmentation and flow cytometric analysis confirming apoptosis induction .

Key Findings:

- Cell Line Studies: The compound exhibited cytotoxic effects on various human cancer cell lines.

- Mechanism of Action: The induction of apoptosis was confirmed through experimental assays.

Antimicrobial Properties

The presence of the thioxothiazolidinone core suggests potential antimicrobial activity. Similar compounds have been reported to interfere with bacterial cell wall synthesis, indicating that this compound may also possess antibacterial properties . Further studies are needed to elucidate its spectrum of activity against specific pathogens.

Anti-inflammatory Effects

Preliminary in silico docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is significant for inflammatory conditions . This suggests potential applications in treating diseases characterized by excessive inflammation.

Synthesis and Mechanism of Action

The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide typically involves:

- Formation of the thioxothiazolidinone core through reaction pathways involving thioamides and haloketones.

- Introduction of the furan moiety via Knoevenagel condensation reactions.

- Finalization through amidation reactions to incorporate the hydroxyphenyl group.

The mechanism of action likely involves interaction with various molecular targets, disrupting cellular processes related to cancer proliferation and inflammation .

Case Studies

- Anticancer Research: A study highlighted the anticancer efficacy of thiazolidinone derivatives, demonstrating their ability to inhibit cell growth in vitro and induce apoptosis in leukemia models .

- Antimicrobial Activity: Investigations into structurally similar compounds have shown promising results against Gram-positive and Gram-negative bacteria, warranting further exploration into this compound's potential .

- Anti-inflammatory Potential: Molecular docking studies indicated significant binding affinity to 5-lipoxygenase, suggesting a pathway for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to four analogs (Table 1), focusing on substituent effects and physicochemical parameters.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Solubility: The 3-hydroxyphenyl group in the target compound increases hydrophilicity compared to the 3-fluorophenyl () and pyridin-2-yl () analogs.

Electronic Properties :

- Fluorine in the 3-fluorophenyl analog () is electron-withdrawing, which may alter binding interactions compared to the electron-donating hydroxyl group in the target compound.

- The pyridin-2-yl substituent () introduces a basic nitrogen, affecting ionization state and bioavailability.

Molecular Weight and Drug-Likeness :

- The pyridin-2-yl analog (359.42 g/mol) falls within Lipinski’s rule of five (MW < 500), whereas the target compound (413.47 g/mol) approaches the upper limit.

Q & A

Q. What are the optimized synthetic routes for (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide?

- Methodological Answer: The synthesis typically involves stepwise reactions starting with the condensation of furan-2-carbaldehyde with thiazolidinone precursors. A key step is the formation of the thioxothiazolidinone ring via cyclization under basic conditions (e.g., Et₃N/DMF-H₂O) . Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates. Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the E-isomer selectively .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, particularly the (E)-configuration of the furan-methylene group. Infrared Spectroscopy (IR) identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) stretches . Mass Spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. How can reaction yields be improved during the synthesis of thioxothiazolidinone derivatives?

- Methodological Answer: Yield optimization requires:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Catalytic additives: Triethylamine or DMAP accelerates imine formation .

- Temperature control: Gradual heating (e.g., 70°C for 8 hours) minimizes side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer: SAR analysis involves synthesizing analogs with modifications to the furan, thioxothiazolidinone, or hydroxyphenyl moieties. Key parameters:

- Functional group substitutions: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the phenyl ring to assess antimicrobial activity .

- Stereochemical variations: Compare (E)- and (Z)-isomers to determine configuration-dependent bioactivity .

- Computational modeling: Use molecular docking to predict binding affinity with targets like COX-2 or bacterial enzymes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Conflicting data (e.g., ambiguous NOE signals in NMR) can be addressed by:

- 2D NMR techniques: HSQC and HMBC correlate proton-carbon connectivity to confirm substituent positions .

- Dynamic NMR studies: Analyze temperature-dependent spectra to detect conformational flexibility .

- Comparative crystallography: Cross-reference with structurally similar compounds (e.g., benzothiazole derivatives) .

Q. How does the compound’s electronic profile influence its reactivity in nucleophilic environments?

- Methodological Answer: The thioxothiazolidinone core is electrophilic due to the electron-deficient C=S and C=O groups. Reactivity can be quantified via:

- Hammett substituent constants: Correlate substituent effects on reaction rates (e.g., with thiol nucleophiles) .

- DFT calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .

Q. What experimental frameworks validate the compound’s mechanism of action in anticancer assays?

- Methodological Answer: Mechanistic studies require:

- Enzyme inhibition assays: Test against kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .

- Cell cycle analysis: Use flow cytometry to assess G1/S phase arrest in cancer cell lines .

- In silico toxicity profiling: Predict off-target effects using ADMET models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.